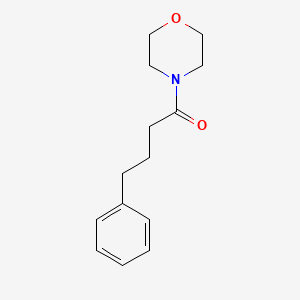![molecular formula C15H17NO4 B6168835 4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid CAS No. 281233-84-9](/img/new.no-structure.jpg)
4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. This molecule is known for its unique structure and versatile applications in various fields of scientific research. It has displayed several biological properties, including anticancer, antiviral, and antifungal activities, making it a promising candidate for developments in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid involves a series of organic reactions. One common method includes the reaction of a benzoic acid derivative with tert-butoxycarbonyl (BOC) protected amino prop-1-yn-1-yl group. The reaction conditions typically involve the use of organic solvents such as methanol and acetonitrile, and the process is carried out under controlled temperatures to ensure the stability of the compound.
Analyse Chemischer Reaktionen
4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it useful in studying cellular processes and developing new therapeutic agents.
Medicine: Its anticancer, antiviral, and antifungal activities are being explored for potential drug development.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protective group, preventing the compound from reacting with other molecules before reaching its target destination. This allows for precise delivery and interaction with target proteins or enzymes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid can be compared with other benzoic acid derivatives and BOC-protected amino acids. Similar compounds include:
BOC-L-Tyrosine: Another BOC-protected amino acid with similar protective properties.
BOC-L-Phenylalanine: A compound with a similar structure but different biological activities.
BOC-L-Leucine: Another BOC-protected amino acid used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications and unique biological properties.
Eigenschaften
CAS-Nummer |
281233-84-9 |
|---|---|
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-](/img/structure/B6168752.png)

